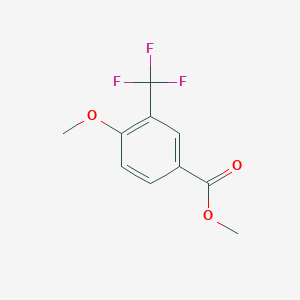

Methyl 4-methoxy-3-(trifluoromethyl)benzoate

Description

Methyl 4-methoxy-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester with the molecular formula C₁₀H₉F₃O₃. It is synthesized via alkylation of methyl 4-hydroxy-3-(trifluoromethyl)benzoate (58d) with 1-bromo-3-chloropropane, achieving a 94% yield under optimized conditions . The compound’s structure features a methoxy group at the para position relative to the ester and a trifluoromethyl group at the meta position, conferring unique electronic and steric properties. Key spectroscopic data includes a characteristic $ ^1H $ NMR signal at δ 8.3 (CDCl₃), indicative of aromatic proton environments influenced by electron-withdrawing substituents .

Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design.

Properties

IUPAC Name |

methyl 4-methoxy-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-8-4-3-6(9(14)16-2)5-7(8)10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOOKWQMNNMWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-3-(trifluoromethyl)benzoate typically involves the esterification of 4-methoxy-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-methoxy-3-(trifluoromethyl)benzoic acid.

Reduction: 4-methoxy-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-3-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) in all compounds enhances electrophilic aromatic substitution resistance but lowers pKa in acidic derivatives (e.g., 4-methoxy-3-(trifluoromethyl)benzoic acid has higher acidity than non-fluorinated analogues) .

- Reactivity : The methoxy group in the target compound improves solubility in polar solvents compared to its hydroxyl analogue (58d), which requires protection during synthesis .

- Positional Isomerism : Methyl 4-(trifluoromethyl)benzoate (para-substituted) lacks steric hindrance at C3, enabling faster ester hydrolysis than the meta-substituted target compound .

Functional Group Modifications

Amino vs. Methoxy Derivatives

Methyl 4-amino-3-(trifluoromethyl)benzoate (CAS 167760-75-0) replaces the methoxy group with an amino (-NH₂) group, increasing nucleophilicity and enabling participation in coupling reactions (e.g., amide bond formation) . However, the amino group necessitates protection under acidic conditions, unlike the stable methoxy group in the target compound.

Carboxylic Acid Derivatives

4-Methoxy-3-(trifluoromethyl)benzoic acid (similarity score 0.98 to the target compound) serves as a precursor for ester synthesis. Its carboxyl group allows for salt formation, enhancing water solubility for ionic chromatography applications .

Application-Specific Analogues

Pesticide Derivatives

Triazine-containing methyl benzoates (e.g., metsulfuron methyl ester) feature sulfonylurea and triazine moieties instead of trifluoromethyl groups. These compounds exhibit herbicidal activity due to acetolactate synthase inhibition, a mode of action distinct from the pharmaceutical roles of the target compound .

Biological Activity

Methyl 4-methoxy-3-(trifluoromethyl)benzoate is an aromatic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and biological activity. The molecular formula is , with a molecular weight of approximately 234.17 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to penetrate cell membranes effectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance the compound's ability to modulate various biochemical pathways by interacting with enzymes and receptors. This interaction can lead to significant changes in cellular functions, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on various receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Potential Drug Development : Its ability to modulate biological pathways suggests potential applications in drug development, particularly in creating novel therapeutic agents targeting specific diseases.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against a range of pathogens | |

| Anti-inflammatory | Potential to reduce inflammation in various models | |

| Drug Development | Investigated as a precursor for pharmaceutical compounds |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth. This study suggests that the compound could be further developed into an antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of this compound in vitro and in vivo. The results demonstrated that treatment with this compound led to a reduction in pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.